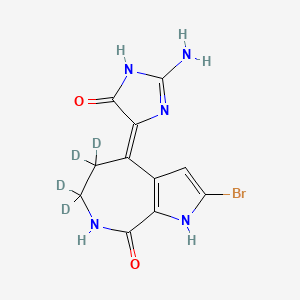

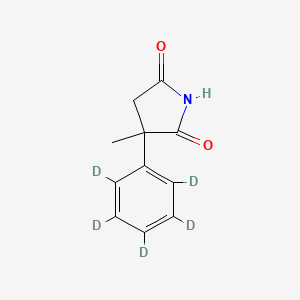

Normesuximide-d5

Descripción general

Descripción

Normesuximide-d5 is a deuterium-labeled analogue of normesuximide. It is primarily used as a reference standard in various scientific research applications. The compound has a molecular formula of C11H6D5NO2 and a molecular weight of 194.24 g/mol .

Aplicaciones Científicas De Investigación

Normesuximide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of normesuximide.

Biology: Employed in metabolic studies to trace the pathways and interactions of normesuximide in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of normesuximide.

Industry: Applied in the development and testing of new pharmaceuticals and in quality control processes

Mecanismo De Acción

Target of Action

Normesuximide-d5, a deuterium-labeled variant of Normesuximide , primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, and cell motility .

Mode of Action

This compound binds to T-type voltage-sensitive calcium channels . By binding to these channels, it can modulate the entry of calcium ions into the cells. This modulation can lead to changes in the cellular processes that depend on calcium ions, such as neurotransmitter release and muscle contraction .

Biochemical Pathways

These channels play a crucial role in various cellular processes, including muscle contraction, hormone or neurotransmitter release, gene expression, and cell motility .

Pharmacokinetics

It is known that the introduction of deuterium (heavy hydrogen) into a drug molecule can potentially affect the drug’s pharmacokinetic and metabolic profiles . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially affecting its bioavailability.

Result of Action

Given its target and mode of action, it is likely to influence processes that depend on calcium ion entry into cells, such as neurotransmitter release and muscle contraction .

Safety and Hazards

Normesuximide-d5 is intended to be used only for scientific research and development, and not for use in humans or animals . It can cause mild skin irritation and eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, it is advised not to induce vomiting unless advised to do so by a physician or Poison Control Center .

Análisis Bioquímico

Biochemical Properties

Normesuximide-d5 plays a significant role in biochemical reactions due to its stable isotope labeling. This labeling allows researchers to trace and quantify the compound during drug development processes . This compound interacts with various enzymes and proteins involved in calcium channel modulation, which is crucial for its anticonvulsant properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating calcium channels, which are essential for cell signaling pathways . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall cellular function. The compound’s impact on cell signaling pathways is particularly significant in neurons, where it helps in controlling seizures by stabilizing neuronal activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with calcium channels . This binding inhibits the channels, reducing the influx of calcium ions into the cells. This inhibition is crucial for its anticonvulsant action, as it helps in stabilizing neuronal membranes and preventing excessive neuronal firing . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of calcium channels and consistent anticonvulsant activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates calcium channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to neuronal cells and other tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired anticonvulsant activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to calcium channel modulation. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing valuable insights into its pharmacokinetics and metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as neuronal cells, where it exerts its anticonvulsant effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, primarily those involved in calcium signaling . This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound reaches the appropriate cellular compartments to exert its effects .

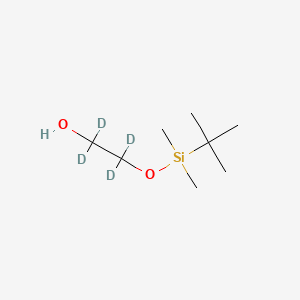

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Normesuximide-d5 involves the incorporation of deuterium into the normesuximide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium and to maintain the purity of the final product. Quality control measures are stringent to ensure that the product meets the required standards for research applications .

Análisis De Reacciones Químicas

Types of Reactions: Normesuximide-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but may involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

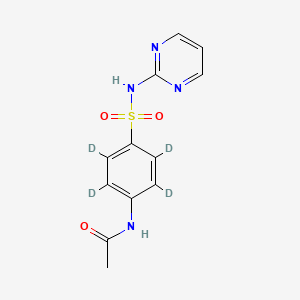

Normesuximide-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Normesuximide: The non-deuterated version, used for similar research purposes but without the benefits of stable isotope labeling.

Methsuximide: Another anticonvulsant with a similar structure but different pharmacokinetic properties.

Ethosuximide: A related compound used to treat absence seizures, with a different mechanism of action .

This compound’s uniqueness lies in its ability to provide more accurate and detailed data in research studies due to the presence of deuterium, which enhances the precision of analytical techniques .

Propiedades

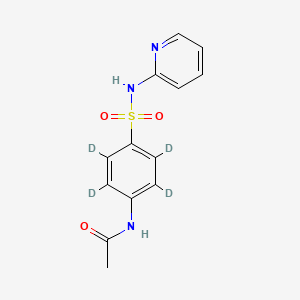

IUPAC Name |

3-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDESUGJZUFALAM-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)NC2=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676077 | |

| Record name | 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185130-51-1 | |

| Record name | 3-Methyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)